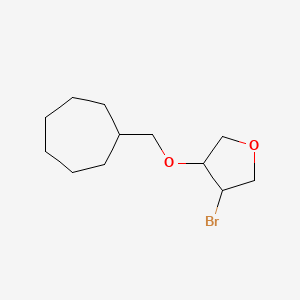
3-Bromo-4-(cycloheptylmethoxy)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(cycloheptylmethoxy)oxolane: is a chemical compound with the molecular formula C₁₂H₂₁BrO₂ and a molecular weight of 277.20 g/mol . This compound is an oxolane derivative, characterized by the presence of a bromine atom and a cycloheptylmethoxy group attached to the oxolane ring . It is primarily used in research and development projects due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptylmethoxy)oxolane typically involves the bromination of 4-(cycloheptylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
化学反应分析
Types of Reactions: 3-Bromo-4-(cycloheptylmethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of hydrogenated oxolane derivatives.
科学研究应用
3-Bromo-4-(cycloheptylmethoxy)oxolane has several applications in scientific research, including:
作用机制
The mechanism of action of 3-Bromo-4-(cycloheptylmethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and the cycloheptylmethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes .
相似化合物的比较
3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
3-Bromo-4-(cyclohexylmethoxy)oxolane: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 3-Bromo-4-(cycloheptylmethoxy)oxolane is unique due to the presence of the cycloheptylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs . This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications .
属性
分子式 |
C12H21BrO2 |
|---|---|
分子量 |
277.20 g/mol |
IUPAC 名称 |
3-bromo-4-(cycloheptylmethoxy)oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI 键 |
SMOQLLBVQDBONI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)COC2COCC2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


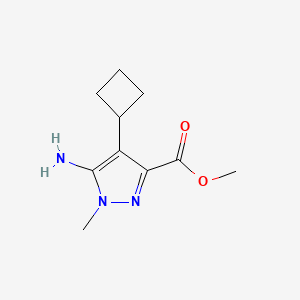
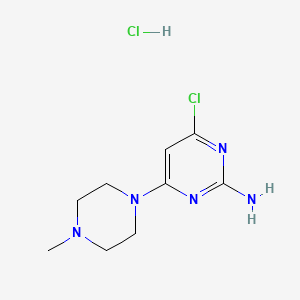
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
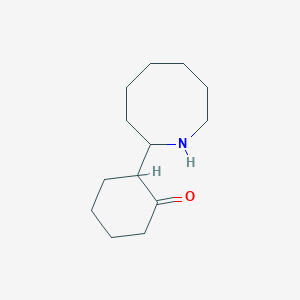

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
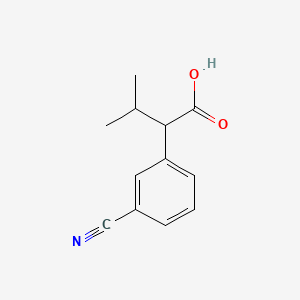

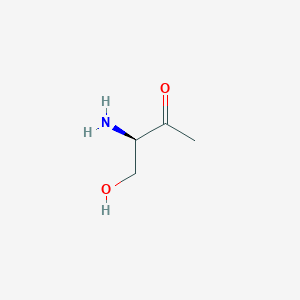


![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)
